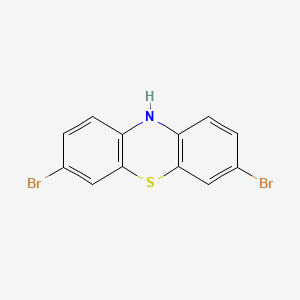

3,7-dibromo-10H-phenothiazine

概要

説明

3,7-Dibromo-10H-phenothiazine, also known as thiodiphenylamine, is a symmetrically brominated derivative of 10H-phenothiazine. This compound is highly bioactive and is widely used in various scientific and industrial applications. It has a unique non-planar butterfly conformation, which helps suppress intra-molecular aggregation and subdue the formation of excimers .

作用機序

Target of Action

3,7-Dibromo-10H-phenothiazine, also known as thiodiphenylamine, is a symmetrically brominated derivative of 10H-phenothiazine . This compound is highly bioactive and is widely used in dye-sensitized solar cells (DSSCs) and energy devices . The primary targets of this compound are the electron-rich nitrogen and sulfur atoms, which render 10H-phenothiazine a stronger donor character than other amines .

Mode of Action

The unique non-planar butterfly conformation of the non-conjugated 10H-phenothiazine structure can sufficiently suppress intra-molecular aggregation, hence subduing the formation of excimers . This property makes it an excellent candidate for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Biochemical Pathways

The compound is involved in the synthesis of self-assembled monolayer (SAM) materials . These materials serve as the hole selective contact between the anode and the perovskite active layer in solar cells . The compound’s interaction with its targets leads to changes in the energy pathways, contributing to the high efficiency of these solar cells .

Pharmacokinetics

Factors such as solubility, stability, and molecular weight (357.07 g/mol for this compound ) can influence how the compound is absorbed and distributed within a system, how it is metabolized, and how it is excreted.

Result of Action

The result of the action of this compound is evident in its applications. For instance, in dye-sensitized solar cells (DSSCs), the compound contributes to achieving a power conversion efficiency (PCE) of up to 22.44% . In the context of energy devices, a PTZAN||Zn battery based on a derivative of 10H-phenothiazine showed excellent stability, high voltage, high capacity, and energy density .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and performance in electronic devices can be affected by temperature, humidity, and light exposure. In the context of solar cells, the efficiency of the cells can be influenced by the intensity and angle of incident light. It’s also worth noting that safety measures should be taken when handling this compound to avoid inhalation, ingestion, or skin and eye contact .

生化学分析

Biochemical Properties

3,7-Dibromo-10H-phenothiazine interacts with various enzymes, proteins, and other biomolecules. The electron-rich nitrogen and sulfur atoms render 10H-phenothiazine a stronger donor character than other amines . This unique property allows it to play a significant role in biochemical reactions.

Cellular Effects

Its derivatives, chlorpromazine and promethazine, are well known in the fields of psychiatry and allergy treatment , suggesting that it may have significant impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. Its non-conjugated 10H-phenothiazine structure can sufficiently suppress intra-molecular aggregation, hence subdue the formation of excimers . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. For instance, it has been used in the synthesis of self-assembled monolayer (SAM) materials . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

準備方法

Synthetic Routes and Reaction Conditions

3,7-Dibromo-10H-phenothiazine can be synthesized through the bromination of 10H-phenothiazine. The typical procedure involves dissolving 10H-phenothiazine in acetic acid and adding bromine at room temperature. The reaction mixture is stirred for 16 hours, after which the product is filtered and dried to obtain this compound as a brown solid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same bromination reaction, but with larger quantities of reactants and optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

3,7-Dibromo-10H-phenothiazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Buchwald-Hartwig coupling.

Oxidation Reactions: The compound can be oxidized to form phenothiazine derivatives with different oxidation states.

Common Reagents and Conditions

Buchwald-Hartwig Coupling: This reaction typically uses palladium catalysts and ligands to facilitate the substitution of bromine atoms with anilines or amines.

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Major Products Formed

Substitution Products: Various substituted phenothiazine derivatives, depending on the substituents used in the reaction.

Oxidation Products: Oxidized phenothiazine derivatives with different oxidation states.

科学的研究の応用

3,7-Dibromo-10H-phenothiazine has a wide range of applications in scientific research, including:

類似化合物との比較

Similar Compounds

Chlorpromazine: A phenothiazine derivative used in psychiatry.

Promethazine: Another phenothiazine derivative used in allergy treatment.

Triphenylamine: An amine with a similar electron-donating character.

Tetrahydroquinoline: Another amine with similar properties.

Carbazole: A heterocyclic compound with similar electron-donating properties.

Uniqueness

3,7-Dibromo-10H-phenothiazine is unique due to its symmetrically brominated structure and non-planar butterfly conformation, which provides it with distinct chemical and physical properties. Its ability to suppress intra-molecular aggregation and subdue excimer formation makes it particularly valuable in applications such as dye-sensitized solar cells and energy devices .

特性

IUPAC Name |

3,7-dibromo-10H-phenothiazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br2NS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVORBAXCWWFMSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC3=C(N2)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393518 | |

| Record name | 3,7-dibromo-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21667-32-3 | |

| Record name | 3,7-dibromo-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。